N'-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N’-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides. This compound is characterized by the presence of a fluorinated phenyl group, a pyridinyl-piperidinyl moiety, and an ethanediamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Fluorinated Phenyl Intermediate:
Synthesis of the Pyridinyl-Piperidinyl Intermediate: This involves the formation of a piperidine ring substituted with a pyridine moiety, often through cyclization reactions.
Coupling of Intermediates: The final step involves coupling the fluorinated phenyl intermediate with the pyridinyl-piperidinyl intermediate using amide bond formation reactions, typically employing reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Involvement in pathways related to inflammation, pain, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-chloro-4-methylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide
- N’-(3-fluoro-4-ethylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide
- N’-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
Uniqueness
N’-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide is unique due to the specific substitution pattern on the phenyl ring and the presence of both pyridinyl and piperidinyl moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-14-4-5-16(11-18(14)21)24-20(27)19(26)23-12-15-6-9-25(10-7-15)17-3-2-8-22-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBSINDRFXAPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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